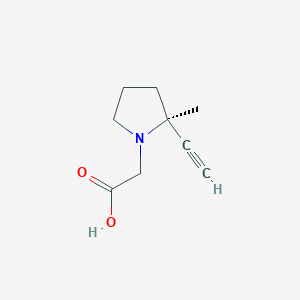

(S)-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid

Description

(S)-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid is a chiral compound with significant potential in various fields of scientific research. Its unique structure, featuring an ethynyl group and a pyrrolidine ring, makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and pharmacology.

Propriétés

IUPAC Name |

2-[(2S)-2-ethynyl-2-methylpyrrolidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-3-9(2)5-4-6-10(9)7-8(11)12/h1H,4-7H2,2H3,(H,11,12)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPPTZCRBVHPOD-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1CC(=O)O)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCN1CC(=O)O)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving suitable precursors such as amino acids or amines.

Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Chiral Resolution: The chiral center can be resolved using chiral chromatography or by employing chiral auxiliaries during the synthesis.

Industrial Production Methods: Industrial production of (S)-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.

Reduction: Reduction of the ethynyl group can yield alkenes or alkanes, depending on the reaction conditions.

Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

(S)-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (S)-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions or hydrogen bonding, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparaison Avec Des Composés Similaires

2-Ethynylpyrrolidine: Lacks the methyl and acetic acid groups, resulting in different chemical properties and reactivity.

2-Methylpyrrolidine:

Pyrrolidine-1-acetic Acid: Lacks the ethynyl and methyl groups, leading to different biological activity and chemical behavior.

Uniqueness: (S)-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it a valuable compound for stereoselective synthesis and chiral studies.

Activité Biologique

(S)-2-Ethynyl-2-methylpyrrolidine-1-acetic acid is a chiral compound notable for its unique structural features, including a pyrrolidine ring with an ethynyl group and a carboxylic acid functionality. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The following sections will detail its synthesis, biological interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of (S)-2-Ethynyl-2-methylpyrrolidine-1-acetic acid includes:

- A five-membered nitrogen-containing heterocycle (pyrrolidine).

- An ethynyl group which enhances reactivity.

- A carboxylic acid functionality that may facilitate interactions with biological targets.

This combination of features contributes to its unique reactivity profile and biological properties, making it a subject of interest in various research fields.

Synthesis

The synthesis of (S)-2-Ethynyl-2-methylpyrrolidine-1-acetic acid can be achieved through several methods, including:

- Microwave-assisted synthesis : This method enhances reaction rates and yields compared to traditional techniques.

- Conventional organic synthesis : Various reagents and conditions can be employed to obtain the compound, often focusing on optimizing yield and purity.

Biological Activity

Research indicates that (S)-2-Ethynyl-2-methylpyrrolidine-1-acetic acid exhibits significant biological activity. Preliminary studies suggest potential interactions with various biological targets, including enzymes and receptors. Notable findings include:

Interaction Studies

Studies have employed techniques such as:

- Binding affinity assays : These assess the compound's ability to interact with specific biological targets.

- In vitro assays : Evaluating the compound's effects on cell lines to determine cytotoxicity and other biological responses.

Therapeutic Potential

(S)-2-Ethynyl-2-methylpyrrolidine-1-acetic acid has shown promise in several therapeutic areas:

- Neuroprotection : Initial findings suggest potential applications in neurodegenerative diseases.

- Cancer therapy : Its structural analogs have demonstrated cytotoxic effects on various cancer cell lines.

Case Studies

- Neuroprotective Effects : In one study involving rodent models of glaucoma, treatment with (S)-2-Ethynyl-2-methylpyrrolidine-1-acetic acid did not result in significant intraocular pressure changes, indicating potential safety for chronic oral treatment .

- Cytotoxicity Assays : Research comparing similar compounds revealed that (S)-2-Ethynyl-2-methylpyrrolidine-1-acetic acid exhibited IC50 values in the nanomolar range against specific cancer cell lines, highlighting its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and properties of compounds related to (S)-2-Ethynyl-2-methylpyrrolidine-1-acetic acid:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Methylpyrrolidine | Pyrrolidine ring without ethynyl group | Basic amine properties; used in organic synthesis |

| 3-Ethynylpyridine | Pyridine ring with ethynyl group | Different electronic properties due to nitrogen |

| (S)-1-Amino-2-methylpropane | Similar chiral center | Building block in pharmaceuticals |

| 4-Methylpyridin-3-carboxylic Acid | Carboxylic acid functionality | Known for its role in agrochemicals |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.